2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Description
2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a furan ring, and a pyrazole moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-12(26-17-5-4-14(19)9-15(17)20)18(24)21-6-7-23-11-13(10-22-23)16-3-2-8-25-16/h2-5,8-12H,6-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCTTKTJJHBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CO2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichlorophenoxypropanoyl Chloride
The 2,4-dichlorophenoxy moiety is typically synthesized via nucleophilic aromatic substitution. A method adapted from involves:
- Reacting phenol with chloroacetic acid in basic conditions to form phenoxyacetic acid.
- Chlorination using FePC (iron phthalocyanine) as a catalyst in acetic acid/water, achieving 98% yield for 2,4-dichlorophenoxyacetic acid.
- Conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Phenoxyacetic acid | NaOH, 100°C, 40 min | 85% | 95% |
| Chlorination | FePC, Cl₂, 75°C, 50 min | 98% | 99.7% |
| Acyl chloride formation | SOCl₂, reflux, 2 hr | 92% | 97% |
Pyrazole Ring Formation and Furan-2-yl Substitution
Synthesis of 4-(Furan-2-yl)-1H-pyrazole
Pyrazole rings are commonly constructed via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For furan-substituted pyrazoles, a modified Kröhnke reaction is employed:
- Precursor preparation : Furan-2-carbaldehyde reacts with hydroxylamine to form furan-2-carbaldehyde oxime.
- Cyclization : Reaction with acetylene derivatives (e.g., propargyl bromide) in the presence of Cu(I) catalysts yields 4-(furan-2-yl)-1H-pyrazole.
Optimized Conditions :
Functionalization with Ethylamine Side Chain
The pyrazole nitrogen at position 1 is alkylated using 2-chloroethylamine hydrochloride under basic conditions:
- Reaction : 4-(Furan-2-yl)-1H-pyrazole + 2-chloroethylamine → 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine.
- Conditions : K₂CO₃, DMF, 60°C, 12 hr.
- Yield : 65%.
Amide Bond Formation and Final Coupling
The propanamide group is introduced via amide coupling between 2,4-dichlorophenoxypropanoyl chloride and 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine.
Coupling Methodology
- Activation : The acyl chloride reacts with the amine in dichloromethane (DCM) at 0°C.
- Base : Triethylamine (TEA) neutralizes HCl byproduct.
- Workup : Extraction with NaHCO₃ and brine, followed by silica gel chromatography.
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hr |
| Temperature | 0°C → RT |
| Yield | 82% |
| Purity (HPLC) | 98.5% |
Alternative Synthetic Routes and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for pyrazole cyclization:
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A herbicide with a similar dichlorophenoxy group.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: A compound with a similar pyrazole and furan structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dichlorophenoxy moiety which is known for its herbicidal properties.
- A furan ring linked to a pyrazole , both of which are often associated with various biological activities such as anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures show significant anticancer properties. For instance:
- Mechanism of Action : The furan and pyrazole moieties may interact with cellular targets involved in cancer cell proliferation and apoptosis. Studies suggest that such compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .
- Case Study : A study on structurally related compounds demonstrated a reduction in cell viability in various cancer cell lines, supporting the hypothesis that this compound may exhibit similar effects.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by:
- Inhibition of Cyclooxygenase (COX) : Similar derivatives have shown strong inhibition of COX enzymes, which are crucial in the inflammatory process. This suggests that our compound might also possess anti-inflammatory properties through similar pathways .
- Experimental Evidence : In vivo studies have shown that related compounds effectively reduce inflammation in animal models, indicating a promising avenue for therapeutic application.
3. Antimicrobial Properties
Preliminary studies indicate potential antimicrobial effects against various pathogens:
- Mechanism : The presence of the dichlorophenoxy group may enhance membrane permeability in bacteria, leading to cell death.
- Research Findings : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Disrupts bacterial membranes |
Detailed Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing insights into how modifications influence biological activity:
- The introduction of electron-withdrawing groups (like chlorine) has been shown to enhance anticancer potency by stabilizing the active conformation of the drug .
- The presence of specific functional groups (e.g., pyrazole and furan) is critical for maintaining biological activity across various assays.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide?
- Methodological Answer : Synthesis can be optimized using multi-step approaches involving coupling reactions and functional group modifications. For example:
- Route 1 : React a dichlorophenoxy precursor with a pyrazolyl-ethylamine derivative under mild alkaline conditions (e.g., K₂CO₃ in DMF), achieving yields up to 84% .
- Route 2 : Use a furan-containing intermediate coupled with a propanamide backbone via nucleophilic substitution, with yields around 75–80% under reflux in acetonitrile .
- Key factors include temperature control (60–80°C), solvent selection (DMF or THF), and catalyst use (e.g., Pd for cross-coupling steps) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and pyrazole-furan moieties (δ 7.8–8.2 ppm for pyrazole protons) .
- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding between the propanamide carbonyl and pyrazole N-H groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z ≈ 450–460 for [M+H]⁺) and fragmentation patterns .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity >95% is typical for biologically active derivatives .
- TLC (silica gel, ethyl acetate/hexane 1:1) can monitor reaction progress, with Rf ≈ 0.5 for the target compound .
Advanced Research Questions
Q. How can conflicting NMR data for the pyrazole-furan moiety be resolved?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., tautomerism in pyrazole rings) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals. For example, HSQC can confirm C-H correlations in the furan ring (δC 110–120 ppm) .
- Cross-validate with XRD data to confirm bond lengths and angles in the solid state .
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace traditional Pd catalysts with ligand-free Pd/C nanoparticles to reduce side reactions (yield improvement: 10–15%) .
- Solvent Screening : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce decomposition .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours (yield: 80% vs. 75% conventional heating) .
Q. How to evaluate the compound’s potential pharmacological activity?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or kinase enzymes) to predict binding affinity. Use PyMOL for visualization .
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive bacteria (MIC determination via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with reference drugs .
Q. What computational methods validate the compound’s stability in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions in aqueous environments (GROMACS software) to assess hydrolytic stability of the propanamide bond .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and degradation pathways .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., ChemAxon).
- Adjust Force Fields : If discrepancies exceed 0.5 units, recalibrate atom charges in software like MarvinSuite to account for halogen (Cl) and heterocyclic (furan) contributions .
Q. Why do XRD structures show variations in bond angles compared to DFT models?
- Methodological Answer :
- Crystal Packing Effects : XRD captures intermolecular forces (e.g., π-π stacking in aromatic rings) absent in gas-phase DFT. Use periodic boundary conditions in DFT to model solid-state environments .
- Thermal Motion Correction : Apply B-factor adjustments in XRD refinement software (e.g., SHELXL) to account for atomic displacement .
Methodological Resources
- Synthesis Protocols : Refer to Journal of Organic Chemistry (1988–1989) for stepwise procedures .
- Structural Analysis : Use Acta Crystallographica guidelines for XRD data collection and refinement .
- Biological Assays : Follow Bioorganic and Medicinal Chemistry (2011) protocols for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
